

2-Methoxy-4-methyl-5-nitropyridine chemical structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Methoxy-4-methyl-5-nitropyridine

Cat. No.: B1581767

[Get Quote](#)

An In-Depth Technical Guide to **2-Methoxy-4-methyl-5-nitropyridine**

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **2-methoxy-4-methyl-5-nitropyridine**, a key heterocyclic intermediate. Designed for researchers, medicinal chemists, and professionals in drug development and fine chemical synthesis, this document delineates the compound's structural and chemical identity, a validated synthesis protocol, and its significant applications.

Core Chemical Identity and Structure

2-Methoxy-4-methyl-5-nitropyridine is a substituted pyridine derivative characterized by the presence of a methoxy group at the 2-position, a methyl group at the 4-position, and a nitro group at the 5-position. The electronic properties of these substituents—the electron-donating methoxy group and the electron-withdrawing nitro group—create a unique reactivity profile, making it a valuable building block in organic synthesis.^[1]

IUPAC Name: **2-Methoxy-4-methyl-5-nitropyridine**

Synonyms: 2-Methoxy-5-nitro-4-picoline^[1]

Chemical Structure

The structural arrangement of the functional groups on the pyridine ring is fundamental to its chemical behavior.

Caption: 2D structure of **2-Methoxy-4-methyl-5-nitropyridine**.

Key Chemical Identifiers

Precise identification is critical for procurement, regulatory compliance, and experimental reproducibility. The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source(s) |
|-------------------|---|--------------|
| CAS Number | 6635-90-1 | [1][2][3][4] |
| Molecular Formula | C ₇ H ₈ N ₂ O ₃ | [1][3] |
| Molecular Weight | 168.15 g/mol | [1] |
| PubChem CID | 243169 | [1][5] |
| SMILES String | COc1cc(C)c(c[n1])--INVALID-LINK--=O | [2][3] |
| InChI Key | DJNQRLCFAHKFLZ-UHFFFAOYSA-N | [2] |

Synthesis Protocol: Nucleophilic Aromatic Substitution

The most common and efficient synthesis of **2-methoxy-4-methyl-5-nitropyridine** involves the nucleophilic aromatic substitution (S_NAr) of a suitable precursor, typically 2-chloro-4-methyl-5-nitropyridine, with sodium methoxide. The electron-withdrawing nitro group activates the pyridine ring, facilitating the displacement of the chloro substituent by the methoxide nucleophile.

Experimental Methodology

This protocol is adapted from established laboratory procedures.[6]

Materials:

- 2-chloro-4-methyl-5-nitropyridine (1.0 eq)
- Sodium metal (3.8 eq)
- Anhydrous Methanol (MeOH)
- Ethyl Acetate (EtOAc)
- Magnesium Sulfate (MgSO₄)
- Concentrated Hydrochloric Acid (HCl)
- Water (H₂O)

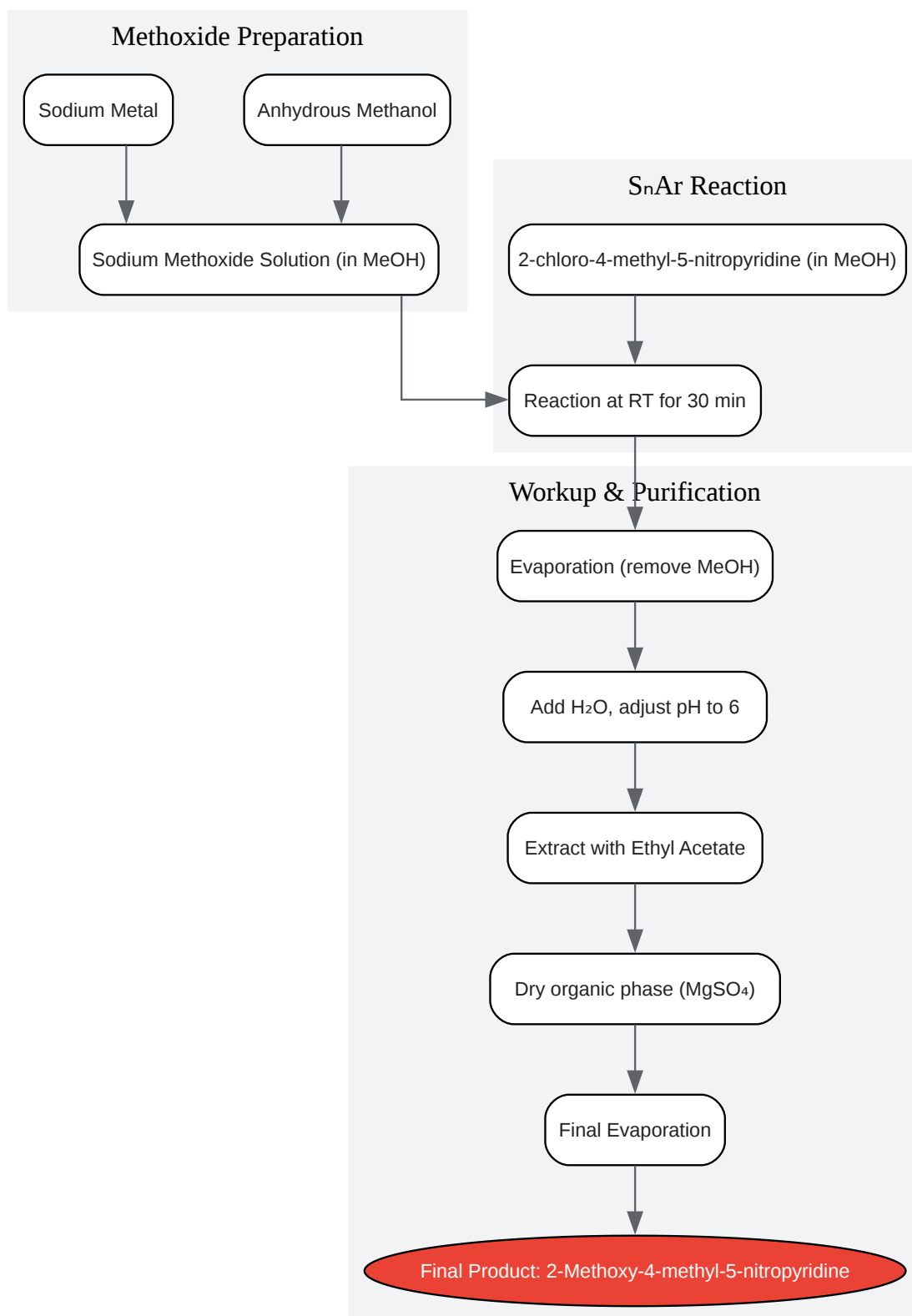
Step-by-Step Procedure:

- **Preparation of Sodium Methoxide:** In a round-bottom flask equipped with a stir bar and under an inert atmosphere, dissolve sodium metal (2.30 g, 100 mmol) in anhydrous methanol (75 mL) at 0°C. This exothermic reaction generates a solution of sodium methoxide.
- **Nucleophilic Substitution:** To the stirred sodium methoxide solution at 0°C, add a solution of 2-chloro-4-methyl-5-nitropyridine (4.50 g, 26.07 mmol) in anhydrous methanol (15 mL) dropwise.
- **Reaction Progression:** Allow the resulting dark-colored solution to warm to room temperature and stir for 30 minutes.
- **Solvent Removal:** Concentrate the reaction mixture to a solid residue by removing the methanol under reduced pressure.
- **Aqueous Workup:** Redissolve the solid in water (25 mL). Adjust the pH of the aqueous mixture to 6 using concentrated HCl.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (2 x 25 mL).

- **Drying and Concentration:** Combine the organic extracts, dry over anhydrous MgSO_4 , filter, and evaporate the solvent under reduced pressure.
- **Product Isolation:** The procedure yields **2-methoxy-4-methyl-5-nitropyridine** (4.30 g, 98% yield) as an orange solid.^[6]

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the synthesis process.



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **2-methoxy-4-methyl-5-nitropyridine**.

Physicochemical and Safety Data

Understanding the physical properties and safety profile is essential for handling, storage, and application.

Physical Properties

| Property | Value | Source(s) |
|---------------|--|-----------|
| Appearance | Off-white to yellow crystalline powder | [1] |
| Purity | ≥97-99.5% (GC) | [1][7] |
| Melting Point | 70-82 °C | [6] |
| Storage | Store at 0-8°C | [1] |

Safety Information

This compound is classified with the following hazards:

- Hazard Classifications: Acute Toxicity 4 (Oral), Skin Irritation 2, Eye Damage 1, STOT SE 3.
- Signal Word: Danger.
- Precautions: Standard laboratory precautions should be taken, including the use of personal protective equipment (PPE) such as gloves and safety glasses. Avoid inhalation of dust and contact with skin and eyes.[7]

Applications in Research and Industry

2-Methoxy-4-methyl-5-nitropyridine is not an end-product but a high-value intermediate. Its utility stems from the strategic placement of functional groups that allow for diverse chemical transformations.

- Pharmaceutical Development: It serves as a crucial building block in the synthesis of complex, biologically active molecules.[1] The nitro group can be readily reduced to an amine, providing a key functional handle for further derivatization in the development of drug candidates, including potential anti-inflammatory and analgesic agents.[1]

- **Agrochemical Synthesis:** The compound is utilized in the formulation of modern agrochemicals, such as herbicides and pesticides, where the substituted pyridine scaffold is a common feature.^{[1][8]}
- **Organic Synthesis:** In a broader context, it is a versatile reagent for constructing more complex heterocyclic systems.^[1] The differential reactivity of its substituents allows for regioselective modifications, which is a cornerstone of modern synthetic strategy.
- **Material Science:** There is emerging interest in using this compound and its derivatives in the development of advanced materials, including specialized polymers and coatings that require high chemical stability and specific electronic properties.^{[1][8]}

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 2-Methoxy-4-methyl-5-nitropyridine - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 3. 2-Methoxy-4-methyl-5-nitropyridine | [frontierspecialtychemicals.com]
- 4. 6635-90-1|2-Methoxy-4-methyl-5-nitropyridine|BLD Pharm [bldpharm.com]
- 5. 2-Methoxy-4-methyl-5-nitropyridine | C7H8N2O3 | CID 243169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. 2-Methoxy-4-methyl-5-nitropyridine | 6635-90-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. 2-Methoxy-5-nitropyridine|CAS 5446-92-4| Purity [benchchem.com]
- To cite this document: BenchChem. [2-Methoxy-4-methyl-5-nitropyridine chemical structure and IUPAC name]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1581767#2-methoxy-4-methyl-5-nitropyridine-chemical-structure-and-iupac-name\]](https://www.benchchem.com/product/b1581767#2-methoxy-4-methyl-5-nitropyridine-chemical-structure-and-iupac-name)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com